![molecular formula C26H29N7O4 B11708153 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェニル 3-メチルベンゾアートは、トリアジン環、モルホリン基、およびベンゾエートエステルを含むユニークな構造を特徴とする、複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[(E)-{2-[4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェニル 3-メチルベンゾアートの合成は、通常、複数のステップを伴います。
トリアジン環の形成: トリアジン環は、適切な前駆体を含む環化反応によって合成されます。
モルホリン基の導入: モルホリン基は、求核置換反応によって導入されます。
ヒドラジニリデン形成: ヒドラジニリデン部分は、ヒドラジン誘導体との縮合反応によって形成されます。
エステル化: 最後のステップでは、3-メチル安息香酸とのエステル化により、目的の化合物が生成されます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために、温度、圧力、触媒などの反応条件の最適化が必要となる場合があります。連続フローリアクターや自動合成プラットフォームは、生産プロセスを効率的にスケールアップするために使用できます。
化学反応の分析
反応の種類
4-[(E)-{2-[4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェニル 3-メチルベンゾアートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応または求電子置換反応は、分子の特定部位で起こり得ます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のためのハロゲン化剤または求核置換のための求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じることがあります一方で、還元はアルコールまたはアミンを生じることがあります。
科学的研究の応用
4-[(E)-{2-[4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェニル 3-メチルベンゾアートは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素研究における生化学的プローブまたは阻害剤としての可能性が調査されています。
医学: 抗がん活性や抗菌活性など、その潜在的な治療的特性が探求されています。
産業: 先進材料やコーティングの開発に利用されています。
作用機序
4-[(E)-{2-[4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェニル 3-メチルベンゾアートの作用機序には、特定の分子標的や経路との相互作用が含まれます。トリアジン環とモルホリン基は、酵素や受容体への結合を促進し、その活性の阻害または調節につながることがあります。正確な経路と標的は、特定の用途や使用コンテキストによって異なります。
類似化合物の比較
類似化合物
4-ベンゾイルモルホリン: モルホリン基とベンゾイル基を共有していますが、トリアジン環とヒドラジニリデン部分は欠いています。
6-エトキシ-4-N-(2-モルホリン-4-イルエチル)-2-N-プロパン-2-イル-1,3,5-トリアジン-2,4-ジアミン: トリアジン環とモルホリン基が含まれていますが、置換基と全体的な構造が異なります。
独自性
4-[(E)-{2-[4,6-ジ(モルホリン-4-イル)-1,3,5-トリアジン-2-イル]ヒドラジニリデン}メチル]フェニル 3-メチルベンゾアートは、トリアジン環、モルホリン基、およびベンゾエートエステルを組み合わせているため、ユニークです。このユニークな構造は、他の類似化合物とは異なる、特定の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
- 4-[(E)-{[4-Anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]phenol
- 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline
Uniqueness
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both morpholine and triazine moieties, along with the hydrazone linkage, makes it a versatile compound with a wide range of applications.
特性
分子式 |
C26H29N7O4 |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H29N7O4/c1-19-3-2-4-21(17-19)23(34)37-22-7-5-20(6-8-22)18-27-31-24-28-25(32-9-13-35-14-10-32)30-26(29-24)33-11-15-36-16-12-33/h2-8,17-18H,9-16H2,1H3,(H,28,29,30,31)/b27-18+ |
InChIキー |
UJUTZBMMDXQTEC-OVVQPSECSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11708085.png)
![4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11708086.png)
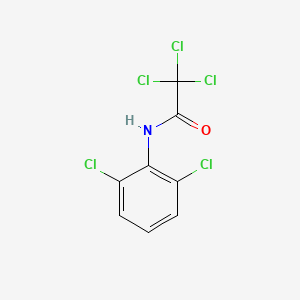
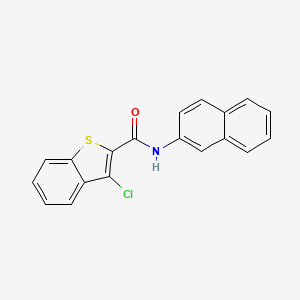
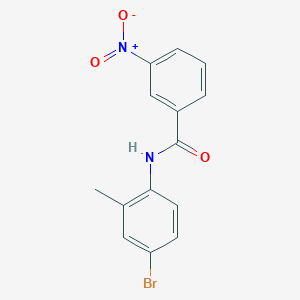
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)


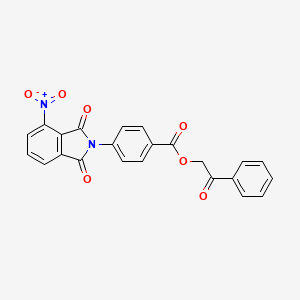
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
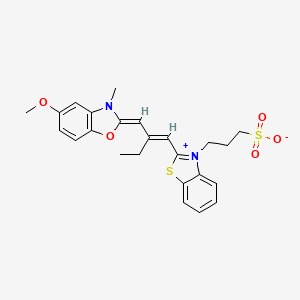
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)
